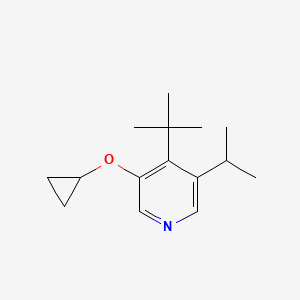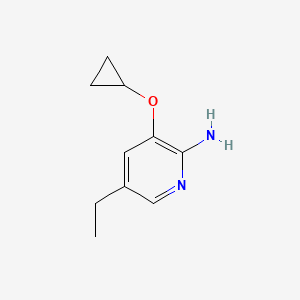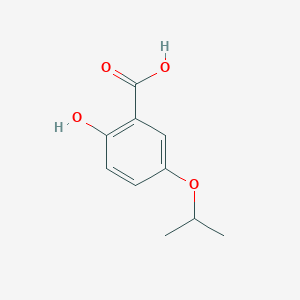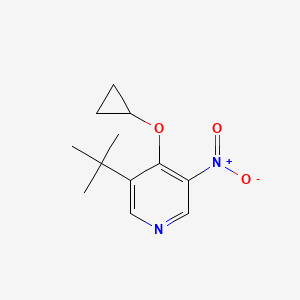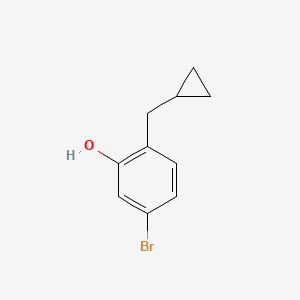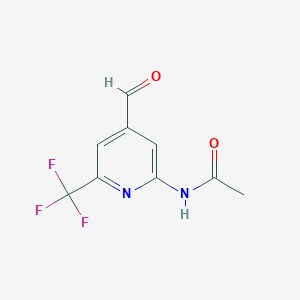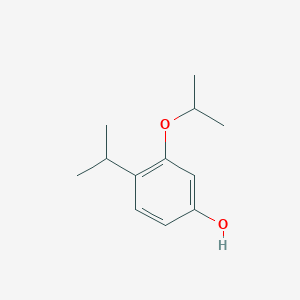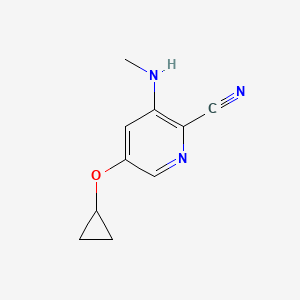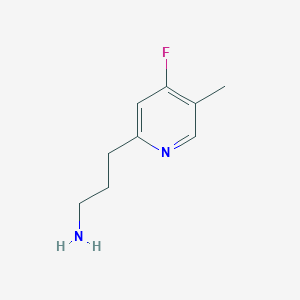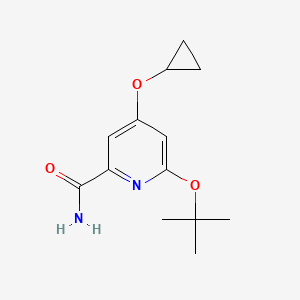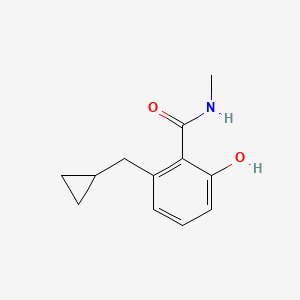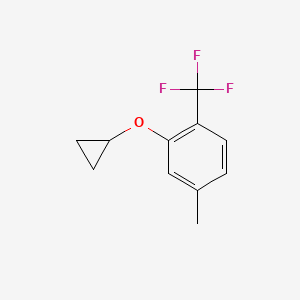
2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3O and a molecular weight of 216.20 g/mol . This compound features a benzene ring substituted with a cyclopropoxy group, a methyl group, and a trifluoromethyl group. It is used primarily in research and development settings, particularly in the fields of organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropoxybenzoic acid, while reduction can produce 2-cyclopropoxy-4-methylbenzene.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the cyclopropoxy group can influence the compound’s binding affinity to its target, thereby modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene
- 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene is unique due to the presence of both a cyclopropoxy group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C11H11F3O |
|---|---|
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-4-methyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3O/c1-7-2-5-9(11(12,13)14)10(6-7)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
Clave InChI |
WXDWKQGRMIAREU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(F)(F)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


